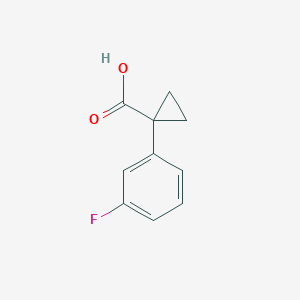

1-(3-Fluorophenyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOPJQWSINWAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424422 | |

| Record name | 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248588-33-2 | |

| Record name | 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a concise summary of key data, detailed experimental protocols for property determination, and logical workflows for its synthesis and analysis.

Core Physical and Chemical Properties

This compound is a fluorinated derivative of cyclopropanecarboxylic acid, a structural motif of interest in medicinal chemistry. The introduction of a fluorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that specific experimental values for the 3-fluoro isomer are not always readily available in the literature, and some data may be extrapolated or based on related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO₂ | [1] |

| Molecular Weight | 180.17 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 314.3 °C at 760 mmHg | [2] |

| Density | 1.361 g/cm³ | [2] |

| Refractive Index | 1.584 | [2] |

| Vapor Pressure | 0.000199 mmHg at 25°C | [2] |

| Flash Point | 143.9 °C | [2] |

Note: Specific data for melting point, solubility, and pKa for the 3-fluoro isomer are not consistently reported. The experimental protocols provided in the subsequent sections outline the methods to determine these values. For the parent compound, cyclopropanecarboxylic acid, the pKa is reported as 4.83 at 25°C[3].

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline organic compound is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. A capillary tube, sealed at one end, is jabbed into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm[4].

-

Apparatus: A calibrated melting point apparatus (e.g., a Mel-Temp or similar digital device) is used[5].

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 10-20 °C per minute) for a preliminary approximate measurement[5].

-

Refined Measurement: The procedure is repeated with a fresh sample, and as the temperature approaches the approximate melting point, the heating rate is slowed to 1-2 °C per minute to allow for thermal equilibrium[4].

-

Data Recording: The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range[4]. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility profile of a compound in various solvents is fundamental for its purification, formulation, and biological testing.

Methodology:

-

General Procedure: In a small test tube, approximately 25 mg of this compound is mixed with 0.75 mL of the solvent in portions. The tube is shaken vigorously after each addition[6]. The compound is classified as soluble if it dissolves completely.

-

Solubility in Water: The general procedure is followed using deionized water. If the compound is water-soluble, its effect on the pH of the water should be tested using litmus paper or a pH meter. An acidic pH would be expected for a carboxylic acid[7].

-

Solubility in Aqueous Base: For water-insoluble compounds, solubility is tested in 5% aqueous sodium hydroxide (NaOH) and 5% aqueous sodium bicarbonate (NaHCO₃) solutions[6][7]. Solubility in NaOH indicates an acidic compound. Effervescence upon dissolution in NaHCO₃ is a strong indication of a carboxylic acid, which is a stronger acid than carbonic acid[7].

-

Solubility in Aqueous Acid: Solubility in 5% hydrochloric acid (HCl) is tested to identify basic functional groups[6][7]. This compound is not expected to be soluble in acidic solutions.

-

Solubility in Organic Solvents: Solubility in common organic solvents such as ethanol, diethyl ether, acetone, and hexane is determined using the general procedure to establish its polarity profile[8].

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in a solution.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise weight of this compound is dissolved in a known volume of a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). The first derivative of the titration curve can be used to accurately locate the equivalence point.

Mandatory Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of this compound, based on common synthetic routes for similar compounds.

Caption: A logical workflow for the synthesis of this compound.

Logical Relationship in Qualitative Analysis

This diagram illustrates the logical decision-making process in the qualitative analysis of an unknown organic compound, with a focus on identifying a carboxylic acid based on solubility tests.

Caption: Decision tree for the qualitative analysis of a carboxylic acid based on solubility.

References

- 1. Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)- [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.ws [chem.ws]

An In-depth Technical Guide to the Spectral Analysis of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1-(3-Fluorophenyl)cyclopropanecarboxylic acid. These predictions are based on the analysis of its structural features and comparison with spectral data of similar compounds, such as 1-(4-Fluorophenyl)cyclopropanecarboxylic acid and cyclopropanecarboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.4-7.2 | Multiplet | 2H | Aromatic CH |

| ~7.1-6.9 | Multiplet | 2H | Aromatic CH |

| ~1.7-1.6 | Multiplet | 2H | Cyclopropyl CH₂ |

| ~1.3-1.2 | Multiplet | 2H | Cyclopropyl CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C=O (Carboxylic Acid) |

| ~163 (d, J ≈ 245 Hz) | C-F (Aromatic) |

| ~142 (d, J ≈ 7 Hz) | C-C (Aromatic) |

| ~130 (d, J ≈ 8 Hz) | CH (Aromatic) |

| ~125 | CH (Aromatic) |

| ~115 (d, J ≈ 21 Hz) | CH (Aromatic) |

| ~114 (d, J ≈ 22 Hz) | CH (Aromatic) |

| ~35 | C (Cyclopropyl) |

| ~18 | CH₂ (Cyclopropyl) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~1220 | Strong | C-F stretch (Aromatic) |

| ~880, ~780 | Medium-Strong | C-H bend (Aromatic, out-of-plane) |

| ~3080 | Weak | C-H stretch (Aromatic) |

| ~3010 | Weak | C-H stretch (Cyclopropyl) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 135 | Medium | [M - COOH]⁺ |

| 109 | High | [C₆H₄F-C]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like a carboxylic acid, LC-MS with electrospray ionization (ESI) is suitable.

Sample Preparation (LC-MS):

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter.

Data Acquisition (LC-MS with ESI):

-

The sample is injected into the LC system and separated on a suitable column (e.g., C18).

-

The eluent from the LC is introduced into the ESI source of the mass spectrometer.

-

The mass spectrometer is operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often informative.

-

Acquire mass spectra over a relevant m/z range (e.g., 50-500).

-

Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of an organic compound and a conceptual representation of the data integration process.

Caption: Workflow for the synthesis, purification, and structural elucidation of an organic compound.

Caption: Integration of multiple spectroscopic techniques for structural verification.

References

An In-depth Technical Guide on 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid (CAS Number 248588-33-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)cyclopropanecarboxylic acid, with the CAS number 248588-33-2, is a fluorinated organic compound belonging to the class of arylcyclopropanecarboxylic acids. While specific research on this particular isomer is limited in publicly available literature, its structural motif is of significant interest in medicinal chemistry and drug discovery. The presence of the fluorophenyl group and the cyclopropane ring suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. The cyclopropyl moiety can impart unique conformational constraints and metabolic stability, while the fluorine atom can modulate physicochemical properties such as lipophilicity and binding interactions.

This technical guide aims to provide a comprehensive overview of this compound, including its chemical properties, potential synthetic routes, and expected spectroscopic characteristics. Due to the limited specific data for the 3-fluoro isomer, information from closely related analogs, particularly the 4-fluoro isomer, will be used for illustrative purposes.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 248588-33-2 | N/A |

| Molecular Formula | C₁₀H₉FO₂ | N/A |

| Molecular Weight | 180.18 g/mol | N/A |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | 314.3 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.361 g/cm³ (Predicted) | [1] |

| Flash Point | 143.9 °C (Predicted) | [1] |

| Refractive Index | 1.584 (Predicted) | [1] |

| Vapor Pressure | 0.000199 mmHg at 25°C (Predicted) | [1] |

Synthesis and Experimental Protocols

Illustrative Experimental Protocol (based on the synthesis of a related compound):

This protocol describes the synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid and can be adapted for the synthesis of the target compound by substituting 4-fluoroaniline with 3-fluoroaniline.

Reaction:

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropane-1,1-dicarboxylic acid in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Activation: Cool the solution in an ice bath (0 °C). Add a base, such as triethylamine, dropwise to the solution. Following the addition of the base, slowly add a coupling agent or an activating agent like thionyl chloride to form the acid chloride in situ. Stir the reaction mixture at 0 °C for a specified period.

-

Amidation: In a separate flask, dissolve 3-fluoroaniline in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 1-((3-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

Note: This is a generalized procedure and optimization of reaction conditions, including solvent, base, coupling agent, temperature, and reaction time, would be necessary to achieve a good yield and purity of the target compound.

General Synthesis Workflow

Caption: General workflow for the synthesis of a 1-arylcarbamoyl-cyclopropanecarboxylic acid.

Spectroscopic Data

Specific spectroscopic data for this compound is not widely reported. However, based on its structure and data from analogous compounds, the expected spectroscopic features are outlined below.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-fluorophenyl group and the methylene protons of the cyclopropane ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.1 - 7.5 | Multiplet | 4H | Aromatic protons (3-fluorophenyl group) |

| ~1.4 - 1.6 | Multiplet | 4H | Cyclopropane protons (-CH₂-CH₂-) |

Note: The chemical shifts of the aromatic protons will be influenced by the fluorine substituent, and their coupling patterns will provide information about their relative positions.

13C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the cyclopropane carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | Carboxylic acid carbon (-COOH) |

| ~160 - 165 (d, JC-F) | Aromatic carbon attached to fluorine (C-F) |

| ~110 - 145 | Other aromatic carbons |

| ~25 - 35 | Quaternary cyclopropane carbon |

| ~15 - 20 | Methylene cyclopropane carbons (-CH₂) |

Note: The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the carboxylic acid group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad | O-H stretch of the carboxylic acid |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~1600, ~1480 | Medium | C=C stretching of the aromatic ring |

| ~1250 | Strong | C-O stretch of the carboxylic acid |

| ~1100 - 1200 | Strong | C-F stretch of the fluorophenyl group |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 180.06 | Molecular ion [M]⁺ |

| 135.05 | [M - COOH]⁺ |

| 107.04 | [M - COOH - C₂H₄]⁺ or [C₆H₄F]⁺ |

Biological Activity and Drug Development

While there is no specific information on the biological activity of this compound, the broader class of arylcyclopropanecarboxylic acids has been explored in drug discovery. The cyclopropane ring is a bioisostere for other groups and can introduce conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. The fluorine substitution can enhance metabolic stability and membrane permeability.

Derivatives of the isomeric 1-(4-Fluorophenyl)cyclopropanecarboxylic acid are key intermediates in the synthesis of Cabozantinib, a multi-tyrosine kinase inhibitor used in the treatment of certain types of cancer. This highlights the potential of this class of compounds in oncology drug development.

Without specific experimental data, it is not possible to describe any involvement of this compound in specific signaling pathways.

Conclusion

This compound is a compound with potential applications in organic synthesis and medicinal chemistry. Although specific research on this isomer is scarce, its structural features suggest it could serve as a valuable building block for the development of novel bioactive molecules. The information provided in this guide, based on the properties of analogous compounds, offers a starting point for researchers interested in exploring the synthesis, characterization, and potential applications of this compound. Further experimental investigation is required to fully elucidate its chemical and biological properties.

References

The Ascendant Role of Fluorinated Cyclopropanes in Modulating Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated cyclopropane motifs into molecular scaffolds represents a burgeoning area of interest in medicinal chemistry. This guide delves into the core principles underlying the biological activity of these unique derivatives. By combining the conformational rigidity of the cyclopropane ring with the distinct electronic properties of fluorine, these compounds offer a powerful tool for enhancing potency, selectivity, and pharmacokinetic profiles. This document provides an in-depth analysis of their activity against various biological targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The cyclopropane ring, a three-membered carbocycle, imposes a rigid conformational constraint on molecules, which can be highly advantageous in drug design by reducing the entropic penalty upon binding to a biological target. When this scaffold is augmented with fluorine atoms, the resulting derivatives exhibit a unique combination of properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions.[1][2] These modifications can lead to improved drug-like properties, including enhanced cell permeability and resistance to metabolic degradation.[3] This guide explores the biological activities of fluorinated cyclopropane derivatives across several key therapeutic targets.

Serotonin 2C (5-HT2C) Receptor Agonism

Fluorinated cyclopropane derivatives have emerged as potent and selective agonists of the 5-HT2C receptor, a G protein-coupled receptor (GPCR) implicated in the regulation of appetite, mood, and cognition.[1][4] Agonism of this receptor is a validated therapeutic strategy for the treatment of obesity and other central nervous system disorders.[4]

Quantitative Biological Activity

A series of fluorinated 2-phenylcyclopropylmethylamines has been synthesized and evaluated for their functional activity at 5-HT2 receptors. The data, summarized in Table 1, highlight the potent and selective agonism of these compounds at the 5-HT2C receptor.[1]

| Compound | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | 5-HT2B EC50 (nM) | 5-HT2A EC50 (nM) |

| (+)-21a | 4.7 | 98 | 9.4 | 130 |

| (+)-21b | 1.8 | 102 | >10,000 | 180 |

| (+)-21c | 1.1 | 105 | 16 | 230 |

| (+)-21d | 2.5 | 101 | 35 | 450 |

| (+)-1 (non-fluorinated) | 5.2 | 108 | 36 | 150 |

| Table 1: In vitro functional activity of fluorinated 2-phenylcyclopropylmethylamines at human 5-HT2 receptors. Data sourced from Zhang et al., 2019.[1] |

Signaling Pathway

Activation of the 5-HT2C receptor by an agonist initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which serves as a second messenger to modulate various cellular responses.

Experimental Protocol: Calcium Flux Assay

The functional activity of the 5-HT2C receptor agonists was determined by measuring intracellular calcium mobilization using a fluorescence imaging plate reader (FLIPR).[1]

Cell Culture and Plating:

-

HEK-293 cells stably expressing the human 5-HT2C receptor are cultured in appropriate media.

-

Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.

Dye Loading:

-

The cell culture medium is removed, and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer is added to each well.

-

The plate is incubated for 60 minutes at 37°C to allow for dye uptake.

Compound Addition and Fluorescence Reading:

-

Serial dilutions of the test compounds are prepared.

-

The assay plate is placed in the FLIPR instrument.

-

A baseline fluorescence reading is taken before the automated addition of the test compounds.

-

Fluorescence is monitored kinetically for a defined period (e.g., 3 minutes) after compound addition.

Data Analysis:

-

The change in fluorescence intensity is calculated as the peak fluorescence minus the baseline fluorescence.

-

Dose-response curves are generated, and EC50 values (the concentration of agonist that gives half-maximal response) and Emax values (the maximum response) are determined.

Other Notable Biological Targets

Fluorinated cyclopropane derivatives have shown promise in modulating the activity of a range of other important biological targets.

Glycine Transporter 1 (GlyT1) Inhibition

gem-Difluorocyclopropyl-containing compounds have been identified as potent inhibitors of GlyT1, a transporter involved in regulating glycine levels in the brain.[2] Inhibition of GlyT1 is a potential therapeutic strategy for schizophrenia.[5] One study reported a series of [3.1.0]-bicyclic derivatives, with the cyclopropyl methyl sulfonamide 4d showing a GlyT1 IC50 of 230 nM.[5]

Metabotropic Glutamate Receptor 2 (mGluR2) Agonism

Highly potent agonists for the mGluR2, a receptor involved in synaptic plasticity and a target for anxiety and schizophrenia, have been developed incorporating a gem-difluorocyclopropyl substituent.[2][6]

Extracellular Signal-Regulated Kinase 2 (ERK2) Inhibition

Fluorinated cyclopropanes have been incorporated into inhibitors of ERK2, a key protein kinase in the MAPK/ERK signaling pathway that is often dysregulated in cancer.[2][7]

Factor XIa (FXIa) Inhibition

Macrocyclic inhibitors of FXIa, a serine protease involved in the coagulation cascade and a target for antithrombotic therapies, have been designed with fluorinated cyclopropane moieties.[2][8]

Synthesis of Fluorinated Cyclopropanes

The synthesis of fluorinated cyclopropanes can be achieved through various methods, including the [2+1] cycloaddition of a carbene or carbene equivalent to an appropriately substituted alkene. For example, monofluorinated cyclopropanes can be prepared via the copper-catalyzed reaction of a vinyl fluoride with ethyl diazoacetate.[4] gem-Difluorocyclopropanes can be synthesized through the reaction of an alkene with a difluorocarbene precursor, such as sodium chlorodifluoroacetate.[1]

Conclusion

Fluorinated cyclopropane derivatives represent a valuable and versatile class of compounds in modern drug discovery. Their unique structural and electronic properties allow for the fine-tuning of pharmacological profiles, leading to the development of potent and selective modulators of various biological targets. The examples provided in this guide for the 5-HT2C receptor, as well as for GlyT1, mGluR2, ERK2, and FXIa, underscore the broad therapeutic potential of this chemical motif. Continued exploration of the synthesis and biological evaluation of novel fluorinated cyclopropane derivatives is poised to yield the next generation of innovative therapeutics.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Structure-Based Design of Macrocyclic Factor XIa Inhibitors: Discovery of the Macrocyclic Amide Linker. | Semantic Scholar [semanticscholar.org]

In-depth Technical Guide on the Core Mechanism of Action of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid

A comprehensive review of publicly available scientific literature and bioactivity databases reveals a significant gap in the understanding of the specific mechanism of action for 1-(3-Fluorophenyl)cyclopropanecarboxylic acid. Despite extensive searches, no dedicated studies detailing its molecular targets, signaling pathways, or pharmacological effects were identified.

This guide summarizes the available information on structurally related compounds to provide a potential framework for future research, but it must be emphasized that the following information does not pertain directly to this compound.

Current State of Knowledge

As of the latest available data, this compound is primarily documented in chemical supplier databases and in patent literature as a potential synthetic intermediate for the creation of more complex molecules. There are no published research articles, clinical trials, or entries in major bioactivity databases such as PubChem BioAssay or ChEMBL that describe its biological activity.

Inferences from Structurally Related Compounds

While direct data is absent, the chemical structure of this compound, featuring a cyclopropane ring and a fluorophenyl group, is present in various biologically active molecules. Research on these related compounds may offer clues to potential, yet unproven, activities.

Potential as an NMDA Receptor Antagonist

Some compounds containing a cyclopropane ring are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor. These receptors are critical for synaptic plasticity and memory function. Antagonism of NMDA receptors can lead to anesthetic, analgesic, and neuroprotective effects. However, it is crucial to note that no studies have confirmed this activity for this compound.

Possible Anti-inflammatory and Analgesic Properties

The fluorophenyl moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic agents. It is hypothesized that this group can enhance binding to target enzymes or receptors involved in pain and inflammation pathways. Some research on other fluorophenyl-containing compounds suggests potential interactions with inflammatory pathways, but this remains speculative for the compound .

Future Research Directions

The absence of data on the mechanism of action of this compound highlights a clear area for future investigation. A logical first step would be to perform broad pharmacological screening to identify any potential biological targets.

Suggested Experimental Workflow

A high-throughput screening (HTS) campaign against a diverse panel of receptors, enzymes, and ion channels would be a valuable initial step. The following diagram outlines a potential experimental workflow for such a study.

Conclusion

The Synthesis and Application of Novel Cyclopropanecarboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxylic acids and their derivatives are a pivotal class of molecules in contemporary chemical research and development. The unique structural and electronic properties of the cyclopropane ring—a motif found in numerous natural products—confer a range of desirable characteristics to bioactive molecules.[1][2] These include conformational rigidity, metabolic stability, and the ability to act as a bioisostere for other chemical groups. As a result, cyclopropanecarboxylic acids are increasingly incorporated into pharmaceuticals, agrochemicals, and other specialty chemicals to enhance efficacy and fine-tune physicochemical properties.[3][4] This guide provides an in-depth overview of the latest advancements in the discovery and synthesis of novel cyclopropanecarboxylic acids, with a focus on practical methodologies for researchers in the field.

Synthetic Methodologies

The construction of the sterically strained cyclopropane ring demands specialized synthetic strategies. Modern organic chemistry has produced a diverse toolkit for accessing these valuable structures, ranging from classical cyclopropanation reactions to cutting-edge photoredox catalysis.

Cyclopropanation of Alkenes

The most direct approach to the cyclopropane core involves the addition of a one-carbon unit to an alkene. This can be achieved through various methods, each with its own advantages and substrate scope.

The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[5][6] This method is valued for its reliability and stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

Key Features:

-

Stereospecificity: A key advantage is the concerted nature of the carbene addition, which preserves the geometry of the alkene.

-

Functional Group Tolerance: The reaction is compatible with a wide range of functional groups.

A general experimental protocol for a Simmons-Smith-type cyclopropanation is as follows:

Experimental Protocol: Simmons-Smith Cyclopropanation

-

Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with the diene substrate (1.0 equiv) and the appropriate precatalyst (e.g., 5 mol %) in a suitable solvent like THF (to make a 0.1 M solution).

-

Reaction Initiation: A solution of ethyl diazoacetate (1.5 equiv) in toluene is added at once to the reaction mixture at room temperature.

-

Reaction Monitoring: The mixture is stirred at 25 °C for 30 minutes.

-

Quenching and Work-up: The flask is removed from the glovebox, and the reaction is quenched by dilution with THF. The crude mixture is concentrated under reduced pressure.

-

Purification: The residue is adsorbed onto silica gel and purified by column chromatography to afford the desired vinylcyclopropane.[7]

Transition metal catalysts, particularly those based on copper, rhodium, and palladium, are widely used to mediate the transfer of a carbene moiety from a diazo compound to an alkene.[8] These methods offer high efficiency and the potential for asymmetric induction through the use of chiral ligands.

Table 1: Comparison of Catalytic Systems for Cyclopropanation

| Catalyst System | Diazo Reagent | Alkene Substrate | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) | Reference |

| Chiral Copper Complex | Ethyl Diazoacetate | Styrene | - | - | <10 | [8] |

| Rh₂(OAc)₄ | Methyl Phenyldiazoacetate | Styrene | 95 | 85:15 | - | General representation |

| Pd(OAc)₂ | Ethyl Diazoacetate | 2-Substituted 1,3-Dienes | 50-90 | Low | - | [7] |

Note: Data is representative and specific outcomes depend on the exact substrates and reaction conditions.

Experimental Protocol: Palladium-Catalyzed Cyclopropanation

-

Reaction Setup: In a nitrogen-filled glovebox, a 15% solution of ethyl diazoacetate in toluene (1.5 equiv) is added to a Schlenk flask containing the diene (1.0 equiv) and a palladium precatalyst (5 mol %) in THF (0.1 M).

-

Reaction: The mixture is stirred at 25°C for 30 minutes.

-

Work-up: The reaction is quenched with THF, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel chromatography.[7]

Intramolecular Cyclization

Intramolecular reactions provide a powerful means of forming cyclopropane rings, often with high stereocontrol. A common strategy involves the base-mediated cyclization of a γ-halo nitrile or related compound.[6]

Workflow for Intramolecular Cyclization

Caption: Intramolecular synthesis of cyclopropanecarboxylic acid.

Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acid via Intramolecular Cyclization

-

Cyclization: 4-Chlorobutyronitrile is treated with a strong base, such as sodium amide, to induce cyclization to cyclopropyl cyanide.[9]

-

Hydrolysis: The resulting cyclopropyl cyanide is then hydrolyzed, typically under acidic or basic conditions, to yield cyclopropanecarboxylic acid.[9][10]

Radical-Mediated and Photoredox Methodologies

Recent innovations in synthetic chemistry have led to the development of radical-based methods for cyclopropane synthesis. Photoredox catalysis, in particular, has emerged as a powerful tool for generating radical intermediates under mild conditions, which can then engage in cyclization reactions.

A notable example is the photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade, which converts readily available carboxylic acids into structurally diverse cyclopropanes.[11]

Workflow for Photoredox-Catalyzed Cyclopropanation

Caption: Photoredox-catalyzed synthesis of cyclopropanes.

This approach is notable for its broad substrate scope and functional group tolerance, allowing for the late-stage modification of complex molecules.[11]

Table 2: Substrate Scope for Photoredox-Catalyzed Cyclopropanation

| Carboxylic Acid Substrate | Chloroalkyl Alkene | Yield (%) | Diastereomeric Ratio | Reference |

| N-Boc-glycine | (2-chloro-1-methoxyvinyl)boronic acid pinacol ester | 90 | >20:1 | [11] |

| Dehydroabietic acid | (2-chloro-1-methoxyvinyl)boronic acid pinacol ester | 85 | 4:1 | [11] |

| Gemfibrozil | (2-chloro-1-methoxyvinyl)boronic acid pinacol ester | 80 | >20:1 | [11] |

Biological Significance and Applications

The rigid framework of the cyclopropane ring is a valuable feature in drug design, as it can lock a molecule into a specific, biologically active conformation. This can lead to enhanced binding affinity for a target receptor or enzyme.

Diverse Biological Activities

Cyclopropane-containing compounds exhibit a wide spectrum of biological activities, including:

-

Enzyme Inhibition: The constrained nature of the cyclopropane ring can mimic transition states of enzymatic reactions, leading to potent inhibition.

-

Antimicrobial and Antiviral Effects: Many natural and synthetic cyclopropanes have demonstrated activity against bacteria, fungi, and viruses.[1][2]

-

Neurochemical Activity: 1-Aminocyclopropanecarboxylic acid (ACC) and its derivatives are known to interact with neurotransmitter receptors in the brain, such as the NMDA receptor.[1]

Role in Agrochemicals

Cyclopropanecarboxylic acids are key components of many commercial agrochemicals. The pyrethroid class of insecticides, for instance, are esters of chrysanthemic acid, a substituted cyclopropanecarboxylic acid.[8] The cyclopropane moiety contributes to the high potency and low mammalian toxicity of these compounds.

Ethylene Biosynthesis in Plants

A fundamentally important cyclopropane derivative in biology is 1-aminocyclopropane-1-carboxylic acid (ACC). ACC is the immediate precursor to ethylene, a plant hormone that regulates a vast array of developmental processes, including fruit ripening, senescence, and germination.[2][12] The development of compounds that modulate ethylene biosynthesis, often by targeting the enzymes ACC synthase or ACC oxidase, is a major area of research in agriculture and food science.[12][13]

Ethylene Biosynthesis Pathway

Caption: The ethylene biosynthesis pathway in plants.

Conclusion

The field of cyclopropanecarboxylic acid synthesis is rich with both established and emerging methodologies. From classic carbenoid-based approaches to modern photoredox catalysis, chemists have a powerful arsenal of tools to construct these valuable motifs. The continued discovery of novel cyclopropane-containing molecules with potent biological activities underscores the importance of this compound class in drug discovery and agrochemical development. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers seeking to explore the vast potential of cyclopropanecarboxylic acids in their own work.

References

- 1. researchgate.net [researchgate.net]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ffhdj.com [ffhdj.com]

- 13. ffhdj.com [ffhdj.com]

Unveiling the Therapeutic Potential of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid: A Technical Overview

For Immediate Release

[City, State] – [Date] – 1-(3-Fluorophenyl)cyclopropanecarboxylic acid, a synthetically accessible fluorinated derivative of cyclopropanecarboxylic acid, is emerging as a compound of interest within the drug discovery and development landscape. While direct therapeutic applications remain under investigation, its structural motifs and the broader activities of related compounds suggest several potential avenues for therapeutic targeting. This technical guide provides an in-depth analysis of the known information and plausible mechanistic pathways associated with this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Pharmacological Profile

This compound is a small molecule with the chemical formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol . Its structure, featuring a cyclopropane ring and a fluorophenyl group, imparts unique physicochemical properties that are advantageous for medicinal chemistry applications. The cyclopropane moiety introduces conformational rigidity, while the fluorine atom can enhance metabolic stability and binding affinity.

While specific pharmacological data for this compound is limited in publicly available literature, the broader class of cyclopropane-containing molecules has demonstrated a wide range of biological activities. These include anti-inflammatory, analgesic, and antiviral properties. Furthermore, this compound serves as a key building block in the synthesis of more complex pharmaceutical agents.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally related compounds and derivatives, several potential therapeutic targets can be postulated for this compound.

Inhibition of Leukotriene C4 Synthase

A patent for cyclopropane carboxylic acid derivatives suggests their utility in diseases where the inhibition of leukotriene C4 (LTC4) synthase is beneficial. LTC4 is a potent inflammatory mediator involved in the pathophysiology of asthma and other inflammatory conditions. Inhibition of LTC4 synthase would block the production of LTC4, thereby reducing inflammation.

Putative Signaling Pathway: Inhibition of Leukotriene Synthesis

Caption: Potential inhibition of LTC4 synthase by this compound.

Modulation of Neurological Pathways

Derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been investigated as potential antidepressants. This suggests that the core cyclopropane-phenyl structure may interact with targets in the central nervous system, such as neurotransmitter transporters or receptors.

Inhibition of Mitochondrial Fatty Acid β-oxidation

The metabolite cyclopropanecarboxylic acid, derived from the anxiolytic drug panadiplon, has been shown to induce hepatic toxicity by inhibiting mitochondrial fatty acid β-oxidation. This off-target effect highlights a potential interaction of the cyclopropanecarboxylic acid moiety with mitochondrial enzymes. While a potential toxicity liability, this pathway could be explored for therapeutic intervention in diseases characterized by metabolic dysregulation, such as certain cancers.

Illustrative Workflow for Investigating Mitochondrial Toxicity

Caption: Experimental workflow to assess the inhibition of fatty acid oxidation.

Quantitative Data and Experimental Protocols

Currently, there is a notable absence of publicly available, peer-reviewed studies detailing specific quantitative data (e.g., IC₅₀, Kᵢ values) or comprehensive experimental protocols for this compound's interaction with specific biological targets. The information presented is inferred from research on structurally analogous compounds.

To rigorously evaluate the therapeutic potential of this compound, the following experimental approaches are recommended:

-

High-Throughput Screening (HTS): A broad panel of enzyme and receptor binding assays to identify primary biological targets.

-

In Vitro Enzymatic Assays: Focused studies on enzymes implicated by HTS results or structural analogy (e.g., LTC4 synthase, fatty-acyl CoA synthetases).

-

Cell-Based Assays: Evaluation of the compound's effects on relevant cellular pathways (e.g., inflammatory cytokine release, neurotransmitter uptake) in appropriate cell lines.

-

In Vivo Pharmacokinetic and Pharmacodynamic Studies: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its effects in relevant animal models of disease.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct evidence of its biological targets is currently scarce, the activities of related compounds point towards potential roles in modulating inflammatory and neurological pathways. The scientific community is encouraged to undertake further focused research to elucidate the specific mechanism of action and therapeutic potential of this intriguing molecule. The generation of robust quantitative data and the publication of detailed experimental protocols will be crucial for advancing our understanding and unlocking the full therapeutic value of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available information. It does not constitute medical advice. Further research is required to validate the potential therapeutic applications of this compound.

In-Silico Analysis of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction

This technical whitepaper provides a comprehensive in-silico evaluation of 1-(3-Fluorophenyl)cyclopropanecarboxylic acid, a synthetic compound with potential therapeutic applications. Cyclopropanecarboxylic acid derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition.[1][2] The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins.[3][4][5][6] This guide outlines a hypothetical in-silico study to explore its potential as an inhibitor of a selected biological target, demonstrating a standard workflow for the computational assessment of novel small molecules in drug discovery.[7][8][9][10]

Target Identification and Rationale

Based on the known biological activities of cyclopropane derivatives, a plausible target for this compound is 1-aminocyclopropane-1-carboxylate oxidase (ACC oxidase), a key enzyme in the ethylene biosynthesis pathway in plants.[11][12] While this is a plant enzyme, it serves as an excellent model system for demonstrating the in-silico workflow. For a human therapeutic target, one might consider enzymes for which cyclopropane-containing inhibitors have been reported, such as certain proteases or synthases. For the purpose of this guide, we will proceed with ACC oxidase as the hypothetical target.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the molecule is presented below. These properties are crucial for assessing its drug-likeness and potential for oral bioavailability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO₂ | [13][14] |

| Molecular Weight | 180.18 g/mol | [13][14] |

| XLogP3 | 1.8 | [15] |

| Hydrogen Bond Donors | 1 | [14] |

| Hydrogen Bond Acceptors | 2 | [15] |

| Rotatable Bonds | 2 | [14] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [14] |

In-Silico Workflow

The proposed in-silico study follows a multi-step computational workflow designed to predict the binding affinity, mode of interaction, and pharmacokinetic profile of this compound.

Figure 1: A comprehensive in-silico workflow for the evaluation of small molecules.

Experimental Protocols

This section provides detailed methodologies for the key in-silico experiments outlined in the workflow.

Pharmacophore Modeling

Pharmacophore modeling is employed to identify the essential three-dimensional arrangement of chemical features required for biological activity.[16][17]

Protocol:

-

Ligand Set Preparation: A set of known ACC oxidase inhibitors with diverse structures and a range of activities is compiled from the literature.

-

Feature Identification: Common pharmacophoric features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings are identified across the ligand set.

-

Model Generation: A pharmacophore model is generated based on the alignment of the active ligands. The model represents the key interaction points within the binding site.

-

Model Validation: The generated model is validated by its ability to distinguish between active and inactive compounds from a known dataset.

References

- 1. researchgate.net [researchgate.net]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 9. In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arxiv.org [arxiv.org]

- 11. ffhdj.com [ffhdj.com]

- 12. ffhdj.com [ffhdj.com]

- 13. Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)- [cymitquimica.com]

- 14. chemscene.com [chemscene.com]

- 15. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Pharmacophore mapping and virtual screening | PPTX [slideshare.net]

- 17. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-Fluorophenyl)cyclopropanecarboxylic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)cyclopropanecarboxylic acid is a synthetic organic compound featuring a cyclopropane ring and a fluorophenyl group. This unique combination of a strained aliphatic ring and an electron-withdrawing aromatic moiety makes it a molecule of significant interest in medicinal chemistry and drug discovery. The rigid cyclopropane scaffold can serve as a bioisostere for other chemical groups, potentially improving metabolic stability and binding affinity to biological targets. The presence of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and acidity, and influence its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a cyclopropane ring with a carboxylic acid group and a 3-fluorophenyl group attached to the same carbon atom.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid |

| CAS Number | 248588-33-2 |

| Molecular Formula | C₁₀H₉FO₂ |

| Molecular Weight | 180.18 g/mol |

| SMILES | C1CC1(C(=O)O)C2=CC(=CC=C2)F |

| InChI | InChI=1S/C10H9FO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) |

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that some of these values are predicted from computational models due to the limited availability of experimental data in the public domain.

| Property | Value | Source |

| Physical State | White to off-white solid.[1] | Predicted |

| Melting Point | Not available | - |

| Boiling Point | 314.3 °C (Predicted).[1] | Predicted |

| pKa | 4.11 (Predicted).[1] | Predicted |

| Density | 1.361 g/cm³ (Predicted).[1] | Predicted |

| logP | 1.8 | Calculated |

| Solubility | No experimental data available. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | - |

Synthesis

Proposed Synthetic Pathway

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Adapted from similar syntheses)

This protocol is a general guideline adapted from the synthesis of similar cyclopropanecarboxylic acid derivatives and would require optimization for this specific compound.

-

Cyclopropanation: To a stirred solution of 3-fluorophenylacetonitrile in a suitable organic solvent (e.g., dichloromethane or toluene), add a phase-transfer catalyst such as tetrabutylammonium bromide. Add 1,2-dibromoethane and a concentrated aqueous solution of sodium hydroxide. The reaction mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude intermediate nitrile, 1-(3-fluorophenyl)cyclopropane-1-carbonitrile.

-

Hydrolysis: The crude nitrile is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions.

-

Acidic Hydrolysis: The nitrile is refluxed in a mixture of a strong acid, such as sulfuric acid or hydrochloric acid, and water.

-

Basic Hydrolysis: The nitrile is refluxed in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and if basic hydrolysis was performed, it is acidified with a strong acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes), to afford this compound.

-

Potential Biological Activities and Signaling Pathways

While there are no specific studies on the biological activity of this compound, the structural motifs present in the molecule suggest potential areas for investigation.

Anti-Inflammatory Potential:

Compounds containing a fluorophenyl group are known to exhibit anti-inflammatory properties. The mechanism of action for such compounds often involves the modulation of key inflammatory signaling pathways. It is plausible that this compound could interact with components of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway can lead to a reduction in the inflammatory response.

Figure 2: Potential modulation of the NF-κB signaling pathway.

Other Potential Activities:

The cyclopropane ring is a feature of many biologically active compounds and can confer unique pharmacological properties. Derivatives of cyclopropanecarboxylic acid have been explored for a variety of therapeutic applications, including as antiviral and antimicrobial agents. The rigid nature of the cyclopropane ring can help to lock a molecule into a specific conformation, which may be favorable for binding to a particular enzyme or receptor.

Experimental Protocols for Biological Assays

To evaluate the potential anti-inflammatory activity of this compound, a series of in vitro experiments can be conducted.

Workflow for In Vitro Anti-Inflammatory Screening

Figure 3: Workflow for assessing in vitro anti-inflammatory effects.

Detailed Methodologies

-

Cell Culture: Murine macrophage cell line RAW 264.7 can be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Griess Assay for Nitric Oxide (NO) Production:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve of sodium nitrite.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels:

-

Follow the same cell seeding, pre-treatment, and stimulation protocol as for the Griess assay.

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for NF-κB Pathway Proteins:

-

Seed RAW 264.7 cells in a 6-well plate.

-

After pre-treatment and LPS stimulation for a shorter duration (e.g., 30-60 minutes), lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. Its unique structural features suggest possible biological activities, particularly as an anti-inflammatory agent through the modulation of the NF-κB signaling pathway. The synthetic route to this compound is plausible based on established chemical methodologies. This technical guide provides a foundational understanding of its chemical and physical properties and outlines a clear path for future research into its biological effects. Further experimental studies are warranted to confirm the predicted properties and to fully elucidate the therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available literature on 1-(3-Fluorophenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited direct research on this specific compound, this guide synthesizes information from closely related analogs to present a predictive overview of its synthesis, properties, and potential biological activities.

Chemical Properties and Data

This compound is a fluorinated derivative of phenylcyclopropanecarboxylic acid. The introduction of a fluorine atom on the phenyl ring can significantly influence its physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO₂ | [3] |

| Molecular Weight | 180.18 g/mol | [3] |

| Boiling Point | 314.3 °C at 760 mmHg | [3] |

| Density | 1.361 g/cm³ | [3] |

| Refractive Index | 1.584 | [3] |

| Flash Point | 143.9 °C | [3] |

| Vapor Pressure | 0.000199 mmHg at 25°C | [3] |

Synthesis and Experimental Protocols

A proposed synthetic workflow is the samarium-promoted cyclopropanation of 3-fluorocinnamic acid. This method is advantageous as it can be performed on the unmasked carboxylic acid, avoiding the need for protection and deprotection steps.[4]

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol for a Related Compound

The following is a detailed experimental protocol for the synthesis of cyclopropanecarboxylic acid from γ-chlorobutyronitrile, which illustrates a fundamental approach to forming the cyclopropane ring that could be adapted.[5]

Materials:

-

Powdered sodium hydroxide (150 g, 3.75 moles)

-

γ-chlorobutyronitrile (103.5 g, 1 mole)

-

Concentrated sulfuric acid (200 g)

-

Cracked ice (300 g)

-

Ether

-

Drierite

Procedure:

-

In a 2-L three-necked round-bottomed flask equipped with two large condensers, combine the powdered sodium hydroxide and γ-chlorobutyronitrile.

-

Mix the contents well by shaking and then heat the mixture on a steam bath. A vigorous reaction will occur.

-

After 1 hour of heating, complete the hydrolysis of the resulting cyclopropyl cyanide by adding 500 ml of water in small portions over approximately 2 hours.

-

Heat the mixture for an additional 1.5 hours with occasional stirring until the oily layer disappears.

-

Cool the solution in an ice bath and acidify with a mixture of concentrated sulfuric acid and cracked ice.

-

Separate the resulting thick layer of cyclopropanecarboxylic acid and polymers.

-

Extract the cold aqueous solution once with 1 L of ether.

-

Combine the extract and the crude acid, and dry over 50 g of Drierite.

-

Remove the solvent in a 500-ml modified Claisen flask on a steam bath.

-

Distill the residue under reduced pressure to yield cyclopropanecarboxylic acid.

Expected Yield: 63.5–68 g (74–79%).[5]

Biological Activity and Potential Applications

While direct biological data for this compound is scarce, the broader class of phenylcyclopropane derivatives has shown significant activity as N-Methyl-D-aspartate (NMDA) receptor antagonists.[6] The NMDA receptor is a key player in excitatory neurotransmission in the central nervous system, and its modulation is a target for treating a range of neurological disorders.[7]

A study of (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives, which share the core phenylcyclopropane scaffold, demonstrated their binding affinity for the NMDA receptor and protective effects against NMDA-induced lethality in mice.[6] This suggests that this compound could also exhibit NMDA receptor antagonist activity. The presence of the fluorine atom may further enhance its metabolic stability and potency.[1]

Table 2: In Vitro NMDA Receptor Binding Affinity of Related Phenylcyclopropane Derivatives

| Compound | IC₅₀ (µM) |

| Milnacipran ((+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide) | 6.3 ± 0.3 |

| N-methyl derivative of Milnacipran | 13 ± 2.1 |

| N,N-dimethyl derivative of Milnacipran | 88 ± 1.4 |

| Aminomethyl homologue of Milnacipran | 10 ± 1.2 |

| Data from Shuto et al. (1995)[6] |

The cyclopropane ring is a valuable structural motif in medicinal chemistry as it can increase the metabolic stability of a compound.[8] Esters of cyclopropanecarboxylic acid have shown enhanced stability against hydrolysis, which is a desirable property for prodrugs.[9]

Signaling Pathways

Based on the activity of structurally related compounds, a primary putative mechanism of action for this compound is the antagonism of the NMDA receptor. NMDA receptors are ionotropic glutamate receptors that, upon activation, allow the influx of Ca²⁺ into the neuron, triggering downstream signaling cascades. Antagonists can block this channel, thereby inhibiting excessive neuronal excitation, which is implicated in various neurological conditions.[10]

Caption: Putative mechanism of action via NMDA receptor antagonism.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly targeting the central nervous system. While direct experimental data for this compound is limited, the analysis of structurally similar molecules strongly suggests potential as an NMDA receptor antagonist. The presence of the fluorophenyl and cyclopropane moieties is expected to confer favorable pharmacokinetic properties, such as enhanced metabolic stability. Further research is warranted to synthesize this compound and empirically determine its biological activity and therapeutic potential. The synthetic strategies and putative mechanisms of action outlined in this guide provide a solid foundation for future investigations by researchers and drug development professionals.

References

- 1. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-(4-Fluorophenyl)cyclopropanecarboxylic Acid [myskinrecipes.com]

- 9. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed two-step synthesis protocol for 1-(3-Fluorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the phase-transfer catalyzed cyclopropanation of (3-fluorophenyl)acetonitrile with 1,2-dibromoethane to yield 1-(3-fluorophenyl)cyclopropanecarbonitrile. Subsequent hydrolysis of the nitrile furnishes the target carboxylic acid. This protocol includes detailed experimental procedures, tables of reactants and reaction parameters, and a workflow diagram to ensure reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The incorporation of a fluorinated phenylcyclopropane moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to improved metabolic stability, binding affinity, and bioavailability. The following protocol outlines a reliable and scalable method for the preparation of this important synthetic intermediate.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonitrile

This step involves the cyclopropanation of (3-fluorophenyl)acetonitrile using 1,2-dibromoethane under phase-transfer catalysis conditions.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| (3-Fluorophenyl)acetonitrile | C₈H₆FN | 135.14 | 13.5 g | 1.0 |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 28.2 g (13.0 mL) | 1.5 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 40.0 g | 10.0 |

| Benzyltriethylammonium Chloride | C₁₃H₂₂ClN | 227.77 | 2.28 g | 0.1 |

| Toluene | C₇H₈ | 92.14 | 150 mL | - |

| Water (deionized) | H₂O | 18.02 | 100 mL | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add (3-fluorophenyl)acetonitrile (13.5 g, 0.1 mol), 1,2-dibromoethane (28.2 g, 0.15 mol), benzyltriethylammonium chloride (2.28 g, 0.01 mol), and toluene (150 mL).

-

Prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 40.0 g of NaOH in 80 mL of water. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.

-

With vigorous stirring, add the sodium hydroxide solution dropwise to the reaction mixture over a period of 30 minutes.

-

After the addition is complete, heat the mixture to 60-65 °C and maintain this temperature with continued vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 100 mL of water and continue stirring for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1-(3-fluorophenyl)cyclopropanecarbonitrile as an oil. The crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Hydrolysis of 1-(3-Fluorophenyl)cyclopropanecarbonitrile to this compound

This step involves the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid under basic conditions, followed by acidification.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (assuming 100% yield from Step 1) | Molar Equivalents |

| 1-(3-Fluorophenyl)cyclopropanecarbonitrile | C₁₀H₈FN | 161.18 | 16.1 g | 1.0 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 20.0 g | 5.0 |

| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - |

| Water (deionized) | H₂O | 18.02 | 100 mL | - |

| Hydrochloric Acid (concentrated, ~37%) | HCl | 36.46 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 1-(3-fluorophenyl)cyclopropanecarbonitrile (16.1 g, 0.1 mol) in ethanol (100 mL).

-

Prepare a solution of sodium hydroxide (20.0 g, 0.5 mol) in water (100 mL) and add it to the flask.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction can be monitored by observing the cessation of ammonia evolution (test with moist pH paper) or by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of concentrated hydrochloric acid with stirring.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration and wash the filter cake with cold water (3 x 30 mL).

-

Dry the product in a vacuum oven at 50 °C to a constant weight. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).

Data Presentation

Table 1: Reaction Parameters and Expected Yields

| Step | Reaction | Temperature (°C) | Time (h) | Solvent | Expected Yield (%) | Physical Form of Product |

| 1 | Cyclopropanation of (3-fluorophenyl)acetonitrile | 60-65 | 4-6 | Toluene/Water | 85-95 | Oil |

| 2 | Hydrolysis of Nitrile | Reflux (~80-90) | 12-24 | Ethanol/Water | 80-90 | White Solid |

Workflow Diagram

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-